2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzimidazole ring, a sulfanyl group, and an acetohydrazide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring, which can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Sulfanyl Group: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This reaction is usually carried out in the presence of a base such as sodium hydroxide.
Formation of Acetohydrazide Moiety: The final step involves the condensation of the sulfanyl-substituted benzimidazole with an appropriate hydrazide derivative under reflux conditions to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine bond in the acetohydrazide moiety, converting it to an amine.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for material science.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their function. The acetohydrazide moiety can interact with various biological molecules, further enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-2-thienylmethylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-phenylethylidene]acetohydrazide stands out due to its specific structural features, such as the phenylethylidene group. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzimidazole core, which is known for its diverse pharmacological properties. The following sections will explore the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C24H21N5O3S with a molecular weight of approximately 459.53 g/mol. The structure includes a benzimidazole ring, a sulfanyl group, and an acetohydrazide moiety, contributing to its reactivity and biological potential.
Property | Value |
---|---|
Molecular Formula | C24H21N5O3S |
Molecular Weight | 459.53 g/mol |
IUPAC Name | 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N'-[(E)-1-phenylethylideneamino]acetamide |
InChI | InChI=1S/C24H21N5O3S/c1-17(19-11-13-20(14-12-19)29(31)32)26-27-23(30)16-33-24-25-21-9-5-6-10-22(21)28(24)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,30)/b26-17+ |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Benzimidazole Derivative : The initial step involves the reaction of 1-benzyl-1H-benzimidazole with an appropriate aldehyde to form a Schiff base.
- Formation of Acetohydrazide : The Schiff base is then reacted with hydrazine hydrate under controlled conditions to yield the final product.
Biological Activity
Research indicates that compounds containing the benzimidazole moiety exhibit a wide range of biological activities, including:
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. For example:
- Antibacterial Effects : Compounds similar to 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide have shown significant activity against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent:
- Mechanism of Action : It is believed to intercalate with DNA, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells.
Anti-inflammatory Effects
Some studies suggest that benzimidazole derivatives can inhibit inflammatory pathways, potentially providing therapeutic effects in conditions such as arthritis.
The mechanism by which 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction : By intercalating into DNA, it can prevent replication and transcription.
- Cell Signaling Modulation : It may influence various signaling pathways within cells.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of benzimidazole derivatives:
Study on Antimicrobial Activity
A study published in Pharmacological Reviews detailed the antimicrobial properties of various benzimidazole derivatives, noting that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Anticancer Research
In a study focusing on the anticancer potential of benzimidazole derivatives, researchers found that specific analogs demonstrated significant cytotoxicity against various cancer cell lines .
Properties
Molecular Formula |
C24H22N4OS |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C24H22N4OS/c1-18(20-12-6-3-7-13-20)26-27-23(29)17-30-24-25-21-14-8-9-15-22(21)28(24)16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3,(H,27,29)/b26-18+ |
InChI Key |
DPKURUSOSXENKA-NLRVBDNBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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